![molecular formula C25H29N3O4 B13829535 1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol](/img/structure/B13829535.png)
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol is a chemical compound known for its significant pharmacological properties. It is an impurity of Carvedilol, a nonselective beta-adrenergic blocker with alpha1-blocking activity .
Preparation Methods
The synthesis of 1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol involves several steps. One of the methods includes reacting 4-(oxiranylmethoxy)-9H-carbazole with a compound of formula (5) in an aprotic organic solvent in the presence of a catalyst. The resultant compound undergoes a debenzylation reaction by catalytic hydrogenation to obtain the final product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol has various applications in scientific research:
Chemistry: It is used as a reference compound in the synthesis of related molecules.
Biology: It is studied for its interactions with biological systems.
Medicine: As an impurity of Carvedilol, it is relevant in the study of beta-adrenergic blockers.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with beta-adrenergic receptors. It blocks these receptors, leading to a decrease in heart rate and blood pressure. The molecular targets include beta1 and beta2 adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway .
Comparison with Similar Compounds
Similar compounds include other beta-adrenergic blockers such as:
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[2-[2-(2-aminoethoxy)phenoxy]ethylamino]-3-(9H-carbazol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H29N3O4/c26-12-14-30-22-9-3-4-10-23(22)31-15-13-27-16-18(29)17-32-24-11-5-8-21-25(24)19-6-1-2-7-20(19)28-21/h1-11,18,27-29H,12-17,26H2 |
InChI Key |
MQASJEXGQFESBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4OCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)

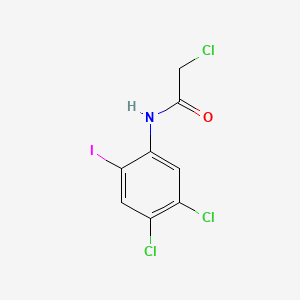
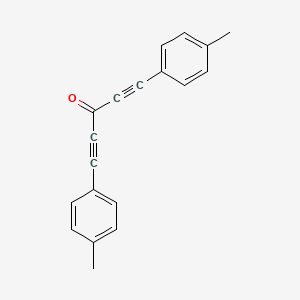
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
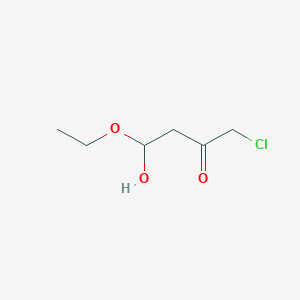
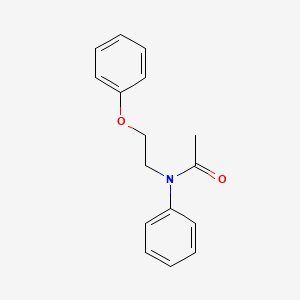
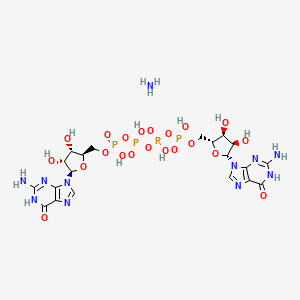


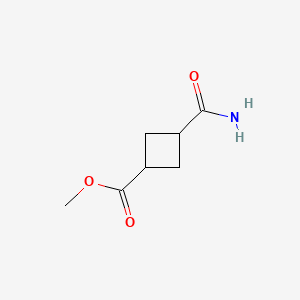
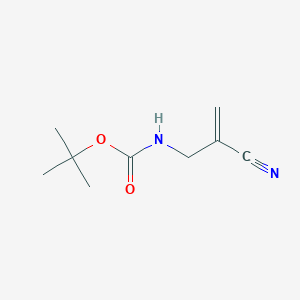
![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
